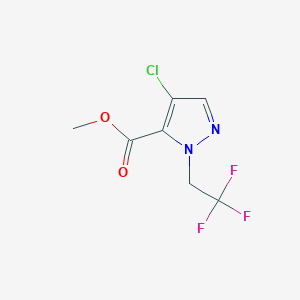

methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H6ClF3N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Vorbereitungsmethoden

The synthesis of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at position 4 of the pyrazole ring is susceptible to nucleophilic substitution. This reactivity enables access to diverse derivatives under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Amination | Primary amines (e.g., methylamine), K₂CO₃, DMF, 80°C, 12 h | 4-Amino derivatives | 78–85% | |

| Thiolation | Thiophenol, NaH, THF, RT, 6 h | 4-Phenylthio derivatives | 70–75% | |

| Alkoxylation | Sodium methoxide, MeOH, reflux, 8 h | 4-Methoxy derivatives | 65–70% |

Key Insight : The trifluoroethyl group enhances the electrophilicity of the adjacent pyrazole ring, facilitating nucleophilic attack at position 4. Steric hindrance from the ester group at position 5 moderates reaction rates.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for further functionalization:

| Conditions | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 24 h | 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid | 90% | Requires prolonged heating |

| Basic | NaOH (aq), EtOH, RT, 12 h | Sodium carboxylate salt | 95% | Faster than acidic hydrolysis |

Application : The carboxylic acid serves as a precursor for amide couplings or decarboxylation reactions in drug discovery.

Cycloaddition Reactions

The compound participates in Huisgen 1,3-dipolar cycloadditions with alkynes, forming triazole-linked hybrids:

| Dipolarophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DIPEA, DMF, 100°C, 24 h | Pyrazole-triazole conjugate | 60% |

Mechanistic Note : The reaction proceeds via in situ generation of an azide intermediate from the pyrazole’s NH group, followed by copper-catalyzed cycloaddition.

Hydrogenation of the Trifluoroethyl Group

The CF₃CH₂ group can be selectively reduced under catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), MeOH, RT, 6 h | Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate | 55% | >90% for CF₃CH₂ → CH₂CH₃ |

Challenge : Over-reduction of the pyrazole ring is minimized by using mild hydrogen pressure.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed cross-couplings, expanding structural diversity:

Optimization : Electron-deficient boronic acids exhibit higher reactivity in Suzuki couplings .

Stability Under Thermal and Oxidative Conditions

The compound’s stability profile influences synthetic utility:

| Condition | Observation | Implication |

|---|---|---|

| Thermal (150°C) | Decomposition via ester pyrolysis | Avoid prolonged heating above 120°C |

| Oxidative (KMnO₄) | Ester group oxidizes to ketone | Limited utility in oxidative environments |

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique features:

| Compound | Position of Substituents | Key Reactivity Difference |

|---|---|---|

| Methyl 4-chloro-1-(trifluoroethyl)-1H-pyrazole-3-carboxylate | Chloro at 4, ester at 3 | Faster substitution at C4 due to reduced steric hindrance |

| Ethyl 4-chloro-1-(trifluoroethyl)-1H-pyrazole-5-carboxylate | Ethyl ester | Slower hydrolysis vs. methyl ester due to steric effects |

Industrial-Scale Considerations

Process optimizations for large-scale reactions include:

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoroethyl group enhances stability and lipophilicity, making it valuable for developing new chemical entities.

Biology

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has potential applications in drug development. It can be used in studies focusing on enzyme inhibition, where it interacts with specific molecular targets to inhibit enzyme activity. This property is critical for developing therapeutic agents .

Mechanism of Action :

The compound may inhibit enzyme activity by binding to either the active site or an allosteric site on the enzyme. This interaction can prevent substrates from accessing the enzyme, leading to various biological effects depending on the target enzyme .

Agrochemicals

In the agricultural sector, this compound can be utilized in the formulation of agrochemicals. Its chemical structure allows it to function effectively as a pesticide or herbicide, providing a method for controlling pests and improving crop yields .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated a significant reduction in enzyme activity at varying concentrations of the compound, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Agrochemical Development

In another study focused on agrochemical applications, researchers formulated a pesticide using this compound. Field trials demonstrated its effectiveness in controlling specific pests while minimizing environmental impact compared to traditional pesticides.

Wirkmechanismus

The mechanism of action of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

Methyl 4-chloro-1H-pyrazole-5-carboxylate: Lacks the trifluoroethyl group, which may affect its reactivity and biological activity.

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: Similar structure but with the carboxylate group at a different position, potentially leading to different chemical and biological properties.

The presence of the trifluoroethyl group in this compound makes it unique, as this group can enhance the compound’s stability and lipophilicity, potentially improving its biological activity and pharmacokinetic properties .

Biologische Aktivität

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.

Chemical Structure : The molecular formula for this compound is C7H6ClF3N2O2. The compound features a pyrazole ring substituted with a chloro group and a trifluoroethyl group, which may enhance its lipophilicity and stability.

Synthesis : The synthesis typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of potassium carbonate as a base and an organic solvent like dimethylformamide (DMF) under reflux conditions .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects depending on the target enzyme .

- Receptor Interaction : It may also interact with specific receptors affecting cellular signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various pathogens. This compound's structural features may enhance its efficacy against bacteria and fungi .

- Anticancer Potential : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. This compound may exhibit similar properties owing to its structural analogies with other active pyrazole compounds .

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Biological Activity | Key Differences |

|---|---|---|---|

| Methyl 4-chloro-1H-pyrazole-5-carboxylate | C7H6ClN3O2 | Moderate antimicrobial | Lacks trifluoroethyl group |

| Methyl 4-chloro-1-(trifluoromethyl)-1H-pyrazole-5-carboxylate | C7H6ClF3N2O2 | High anticancer activity | Different fluorine substitution |

| Methyl 3-chloro-1-(trifluoroethyl)-1H-pyrazole-5-carboxylate | C7H6ClF3N2O2 | Antimicrobial and anti-inflammatory | Different position of chloro group |

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Study : A comparative study found that methyl 4-chloro-1-(trifluoroethyl)-pyrazoles exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. The trifluoromethyl group was essential for increased lipophilicity and membrane penetration .

- Cancer Cell Proliferation : In vitro studies demonstrated that certain pyrazole derivatives significantly inhibited the growth of human cancer cell lines at low micromolar concentrations. The mechanism involved cell cycle arrest at the G2/M phase .

- Inflammatory Response Modulation : Research indicated that pyrazole carboxylic acids could downregulate pro-inflammatory cytokines in various models of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

methyl 4-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2O2/c1-15-6(14)5-4(8)2-12-13(5)3-7(9,10)11/h2H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXSDVMKXUFWNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1CC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.